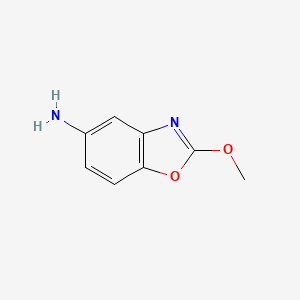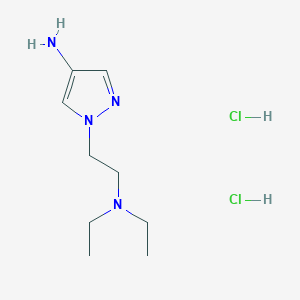
1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride
描述
1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a diethylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride typically involves the reaction of 1H-pyrazole with 2-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar solvents under reflux.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted nucleophiles replacing the diethylamino group.
科学研究应用
1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to fit into specific binding pockets .
相似化合物的比较
2-(Diethylamino)ethyl chloride hydrochloride: Shares the diethylaminoethyl group but lacks the pyrazole ring.
1-(2-Dimethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride: Similar structure with a dimethylamino group instead of a diethylamino group.
2-(Dimethylamino)ethyl chloride hydrochloride: Similar in structure but with a dimethylamino group and no pyrazole ring.
Uniqueness: 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride is unique due to its combination of a pyrazole ring and a diethylaminoethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
属性
IUPAC Name |
1-[2-(diethylamino)ethyl]pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4.2ClH/c1-3-12(4-2)5-6-13-8-9(10)7-11-13;;/h7-8H,3-6,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCPCKXLYCLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


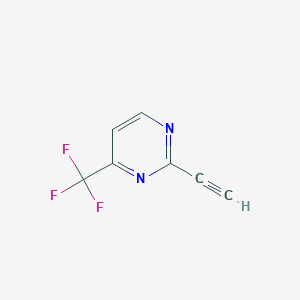
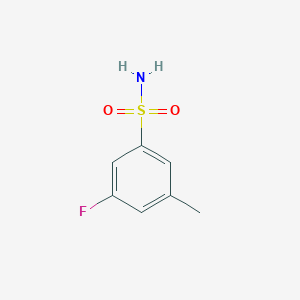
![(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457335.png)

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1457337.png)

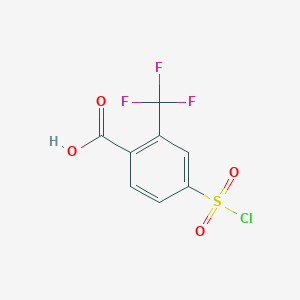
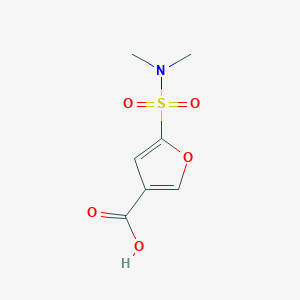
![[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B1457346.png)
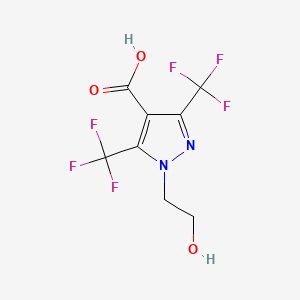
![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)
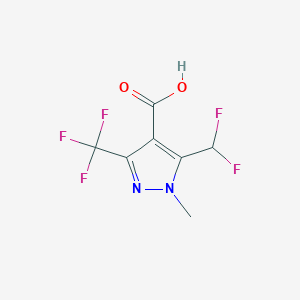
![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)
